Picibanil

Catalog No.
S607217
CAS No.
39325-01-4
M.F
C16H17N2O4S-
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picibanil

CAS Number

39325-01-4

Product Name

Picibanil

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H17N2O4S-

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1

InChI Key

JGSARLDLIJGVTE-MBNYWOFBSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Synonyms

NSC B116209, NSC-B116209, NSCB116209, OK 432, OK-432, OK432, Picibanil, Picibanyl, Streptococcal OK 432, Streptococcal OK-432, Streptococcal OK432, Streptococcal Preparation OK 432, Streptococcal Preparation OK-432, Streptococcal Preparation OK432

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Description

Benzylpenicillin(1-) is a penicillinate anion. It is a conjugate base of a benzylpenicillin.
Picibanil is a lyophilized formulation containing cultures of a low-virulent strain of Streptococcus pyogenes, treated and killed with penicillin G, with potential sclerosing, immunostimulating and antineoplastic activity. Besides from picibanil's direct damaging effect as a sclerosing agent, it seems to have multiple effects on the immune system as a non-specific immunostimulant. Picibanil activates the host immune system by stimulating the activity of natural killer cells, macrophages and lymphocytes, and by enhancing the production of several key immune mediators, including interleukins and tumor necrosis factor.
A lyophilized preparation of a low-virulence strain (SU) of Streptococcus pyogenes (S. hemolyticus), inactivated by heating with penicillin G. It has been proposed as a noncytotoxic antineoplastic agent because of its immune system-stimulating activity.

Picibanil, also known as OK-432, is a lyophilized biological product derived from the Su strain of Streptococcus pyogenes (group A). It is produced through a specific preparation process that involves treating the bacterial culture with benzylpenicillin and heat. This compound has been utilized primarily in the treatment of lymphangiomas and certain cancers due to its immunomodulatory and sclerosing properties. Picibanil was approved for clinical use in Japan in 1995 and has been applied in various therapeutic contexts, especially for benign tumors in pediatric patients .

Involving Picibanil are primarily related to its interaction with immune cells and the inflammatory response it induces. Upon injection, Picibanil stimulates a localized inflammatory reaction, leading to the activation of macrophages and the release of various cytokines, such as tumor necrosis factor and interleukins. This cascade of events results in increased permeability of endothelial cells and ultimately promotes the collapse of lymphatic malformations . The exact biochemical pathways remain an area of ongoing research, particularly concerning the role of toll-like receptors in mediating these responses .

Picibanil exhibits significant biological activity through its ability to induce a controlled inflammatory response. This response is characterized by:

  • Cytokine Production: It stimulates the production of several cytokines, including interleukin-1, interleukin-2, interferon-gamma, tumor necrosis factor-alpha, and interleukin-6. These cytokines play crucial roles in modulating immune responses and promoting apoptosis in tumor cells .
  • Immunomodulation: Picibanil enhances the activity of natural killer cells and promotes a shift towards a T helper 1 (Th1) immune response, which is beneficial for anti-tumor immunity .
  • Sclerosing Effect: The compound causes fibrosis within lymphangiomas by inducing localized inflammation without significant perilesional fibrosis, making subsequent surgical interventions easier if necessary .

The synthesis of Picibanil involves several key steps:

  • Cultivation: The Su strain of Streptococcus pyogenes is cultured under controlled conditions.
  • Treatment: The bacterial culture is treated with benzylpenicillin to inactivate pathogenic properties while preserving immunogenic components.
  • Lyophilization: The treated bacteria are then freeze-dried to create a stable powder form suitable for injection .

This method ensures that Picibanil retains its biological activity while minimizing potential side effects associated with live bacterial preparations.

Picibanil has several clinical applications:

  • Treatment of Lymphangiomas: It is primarily used for sclerotherapy in lymphangiomas, particularly in pediatric patients, where it induces lesion shrinkage through localized inflammation .
  • Oncology: Picibanil has been explored for its antineoplastic properties in various cancers due to its ability to stimulate immune responses against tumor cells .
  • Other Conditions: There are ongoing studies investigating its use against viral infections and other benign tumors .

Interaction studies on Picibanil focus on its effects when combined with other therapeutic agents or treatments. While specific drug interactions are not extensively documented, caution is advised when used alongside immunosuppressive therapies due to its immunomodulatory effects. Adverse reactions include local inflammation at the injection site, fever, and transient increases in blood platelet concentrations. Monitoring is essential when administering Picibanil to patients with allergies to penicillin due to potential anaphylactic reactions .

Several compounds share similarities with Picibanil in terms of their biological activity or therapeutic applications:

Compound NameSource/CompositionMain UseUnique Features
BleomycinAntibiotic derived from StreptomycesCancer treatmentInduces DNA strand breaks
EthanolamineSimple amino alcoholSclerotherapyActs as a chemical sclerosing agent
DoxycyclineTetracycline antibioticAntimicrobial and anti-inflammatoryInhibits matrix metalloproteinases
OK-432 (Picibanil)Lyophilized Streptococcus pyogenesSclerotherapy for lymphangiomasInduces localized immune response

Picibanil's uniqueness lies in its specific mechanism of inducing localized inflammatory responses while maintaining safety profiles that allow for repeated injections without significant systemic effects . Its application in pediatric cases further distinguishes it from other sclerotherapy agents that may not be as well tolerated.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

333.09090320 g/mol

Monoisotopic Mass

333.09090320 g/mol

Heavy Atom Count

23

Other CAS

39325-01-4

Wikipedia

Benzylpenicillin(1-)

Dates

Modify: 2024-02-18
Macheboeuf et al. Structural and Mechanistic Basis of Penicillin Binding Protein Inhibition by Lactivicins Nature Chemical Biology, doi: 10.1038/NChemBio.2007.21, published online 5 August 2007. http://www.nature.com/naturechemicalbiology

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